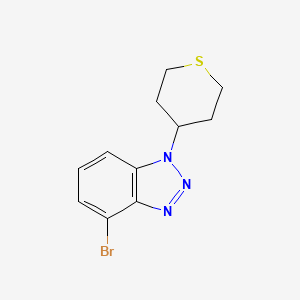
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a bromine atom and a thian-4-yl group in its structure makes this compound unique and potentially useful for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-1H-1,2,3-benzotriazole with a thian-4-yl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a base, such as potassium carbonate or sodium hydride. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are the reduced derivatives of the compound.
科学研究应用
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thian-4-yl group play crucial roles in the binding affinity and specificity of the compound. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
相似化合物的比较
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
4-bromo-1-(thian-4-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but contains a pyrrole ring instead of a benzotriazole ring. It has different chemical properties and applications.
4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C11H12BrN3S |
|---|---|
分子量 |
298.20 g/mol |
IUPAC 名称 |
4-bromo-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3S/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
InChI 键 |
PNFVTXCFCVZCNI-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1N2C3=C(C(=CC=C3)Br)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
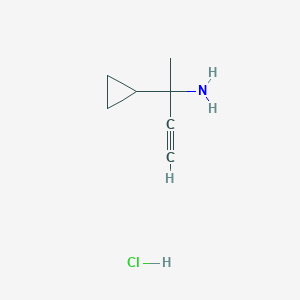
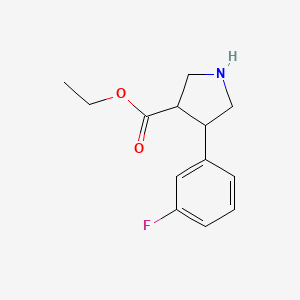


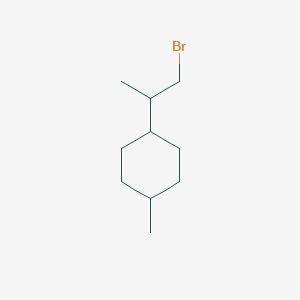
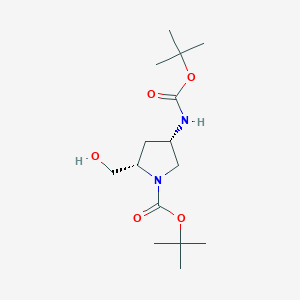
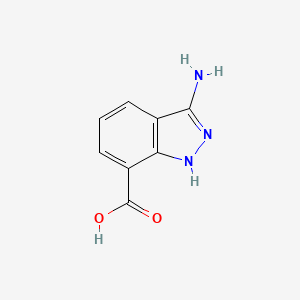
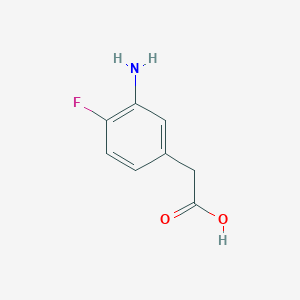
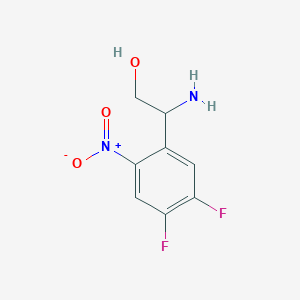
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
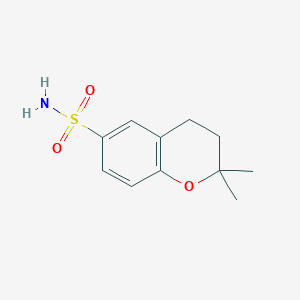
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
